6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring fused with a pyrazine ring, along with a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce the fully reduced triazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
- 6-Methyl-4-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine is unique due to its specific triazolo[1,5-a]pyrazine ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H14N6 |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
6-methyl-4-piperazin-1-yltriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H14N6/c1-8-7-16-9(6-12-14-16)10(13-8)15-4-2-11-3-5-15/h6-7,11H,2-5H2,1H3 |
InChI Key |
NGCFDFGIJKTMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCNCC3 |
Origin of Product |
United States |
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